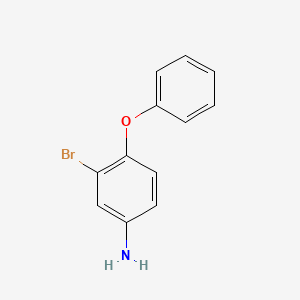

3-Bromo-4-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFTVCQGIZTAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Transformations of the Bromine Moiety

The bromine atom attached to the aromatic ring of 3-Bromo-4-phenoxyaniline serves as a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. As an aryl bromide, the carbon-bromine bond can be activated by a palladium catalyst to participate in various bond-forming transformations. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Key transformations involving the bromine moiety include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the attachment of alkyl, alkenyl, or aryl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, leading to the formation of conjugated systems.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, allowing for the synthesis of more complex diaryl- or alkyl-arylamines.

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

Cyanation: Introduction of a nitrile group (-CN) typically using cyanide salts, which can serve as a precursor for carboxylic acids, amides, or amines.

The electron-rich nature of the aromatic ring, due to the activating effects of the para-phenoxy and meta-amino groups, facilitates the initial oxidative addition step in these catalytic cycles.

Table 1: Potential Cross-Coupling Reactions at the Bromine Moiety

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Aryl-R (C-C) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | Aryl-Alkene (C-C) | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne (C-C) | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig Amination | R₂NH | Aryl-NR₂ (C-N) | Pd Catalyst, Ligand (e.g., BINAP), Base |

| Stille Coupling | R-Sn(Bu)₃ | Aryl-R (C-C) | Pd(PPh₃)₄ |

| Cyanation | Zn(CN)₂ or KCN | Aryl-CN (C-C) | Pd Catalyst |

Reactions Involving the Aniline (B41778) Functional Group

The primary amino group (-NH₂) is a site of high reactivity, enabling numerous derivatization pathways. It acts as a potent nucleophile and its reactivity can be modulated for various synthetic purposes.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amide. learncbse.in This reaction is often employed as a protective strategy in multi-step syntheses. youtube.com Converting the highly activating amino group into a less activating and more sterically hindered acetamido group (-NHCOCH₃) moderates the reactivity of the aromatic ring. libretexts.org This allows for more controlled subsequent reactions, such as electrophilic aromatic substitution, preventing polysubstitution and directing incoming electrophiles primarily to the para position relative to the activating group. youtube.comlibretexts.org The acetyl group can later be removed by hydrolysis under acidic or basic conditions to regenerate the primary amine. libretexts.orgscribd.com

As a primary aromatic amine, this compound can react with aldehydes or ketones via a condensation reaction to form Schiff bases, also known as imines or azomethines. nanobioletters.cominternationaljournalcorner.com These compounds are characterized by a carbon-nitrogen double bond (-C=N-). The reaction is typically catalyzed by acid and involves the elimination of a water molecule. Schiff bases derived from substituted anilines are significant in coordination chemistry as they can act as versatile ligands for a wide range of metal ions. nanobioletters.comscience.gov

The imine nitrogen atom and often another donor atom within the Schiff base structure (e.g., a hydroxyl group from salicylaldehyde) can chelate to transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II) to form stable metal complexes. nanobioletters.cominternationaljournalcorner.comjournalijar.com Studies on Schiff bases derived from other bromoanilines, such as 3-bromoaniline (B18343) and 4-bromoaniline (B143363), have demonstrated their ability to form well-defined complexes with varied coordination geometries. internationaljournalcorner.comjournalijar.comasianpubs.org For instance, a Schiff base synthesized from 3-bromoaniline and salicylaldehyde (B1680747) was shown to form a dimeric copper(II) complex. asianpubs.org

Table 2: Examples of Metal Complexation by Schiff Bases Derived from Bromoanilines

| Aniline Derivative | Aldehyde/Ketone Partner | Metal Ion | Resulting Complex Geometry (Example) |

|---|---|---|---|

| 3-Bromoaniline | Salicylaldehyde | Cu(II) | Dimeric structure |

| 4-Bromoaniline | 3,5-Dichlorosalicylaldehyde | Co(II), Cu(II), Mn(II), Zn(II) | Tetrahedral or Octahedral |

| 3-Bromoaniline | Salicylaldehyde | Ni(II), Co(II) | 1:2 (Metal:Ligand) stoichiometry |

For quantitative analysis, particularly in complex matrices, the detectability of an analyte is crucial. Chemical derivatization is a common strategy to enhance the response of a target molecule in analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The primary amino group of this compound is an ideal site for such derivatization. By reacting the amine with a reagent containing a strong chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), the sensitivity of the analysis can be significantly improved. nih.gov

Common derivatization approaches for primary amines include:

Reaction with dansyl chloride to produce highly fluorescent sulfonamide derivatives.

Reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form fluorescent isoindole products.

Acylation with reagents containing chromophoric groups, such as benzoyl chloride derivatives.

This pre-column or post-column derivatization allows for trace-level detection and quantification that might not be possible with the underivatized molecule. nih.gov

The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base (like pyridine (B92270) or triethylamine) yields sulfonamides. ijarsct.co.inresearchgate.net This is a robust and widely used reaction for synthesizing this important class of compounds. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. impactfactor.org Sulfonamides are a cornerstone of medicinal chemistry, famously known as "sulfa drugs," and this synthetic route allows for the creation of a diverse library of derivatives by varying the R-group on the sulfonyl chloride. nih.govekb.eg

Intramolecular Cyclization and Macrocyclization Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a bromine atom suitable for cross-coupling, makes it a valuable building block for synthesizing cyclic structures. While direct intramolecular cyclization is not feasible without further modification, it can be readily derivatized to create precursors for cyclization reactions.

For example, the amino group can be acylated with a long-chain molecule that has a terminal functional group, such as an alkyne or a boronic ester. A subsequent intramolecular, palladium-catalyzed reaction between this terminal group and the bromine atom on the aromatic ring can lead to the formation of a macrocycle. An illustrative pathway could involve:

Acylation: Reaction of the aniline with an acid chloride containing a terminal alkyne (e.g., 10-undecynoyl chloride).

Intramolecular Sonogashira Coupling: A palladium- and copper-catalyzed reaction of the resulting amide. The aryl bromide and the terminal alkyne portions of the same molecule would react, closing the ring to form a macrocyclic lactam.

Such strategies are central to the synthesis of complex molecules with constrained conformations, which are of interest in host-guest chemistry and drug design.

Based on the current scientific literature, there is no specific information available regarding the radical reaction pathways and mechanistic insights of this compound. Research detailing the behavior of this particular compound in radical-mediated transformations, including the formation of specific radical intermediates, subsequent reaction cascades, and detailed mechanistic studies, has not been reported.

General principles of radical chemistry suggest that the aniline and phenoxy moieties, as well as the carbon-bromine bond, could potentially participate in radical reactions. For instance, aniline derivatives can undergo reactions involving nitrogen-centered radicals under specific conditions. Similarly, the aryl bromide could be a precursor for an aryl radical through various initiation methods, such as photolysis, radiolysis, or reaction with a radical initiator. This aryl radical could then, in principle, participate in cyclization or intermolecular reactions.

However, without specific studies on this compound, any discussion of its radical reactivity remains speculative. Detailed mechanistic insights, including the identification of transient radical species and the kinetics of reaction pathways, would require dedicated experimental and computational investigation. Such studies would be necessary to elucidate the specific influence of the bromo, phenoxy, and amino substituents on the formation and reactivity of any potential radical intermediates.

Further research is required to explore and characterize the radical reaction pathways of this compound.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-4-phenoxyaniline are based on the known spectra of 4-phenoxyaniline (B93406), with modifications accounting for the introduction of a bromine atom at the C-3 position.

In the ¹H NMR spectrum of 4-phenoxyaniline, the protons on the aniline (B41778) ring and the phenoxy ring give rise to distinct signals. The introduction of an electronegative bromine atom ortho to the amino group and meta to the phenoxy group in this compound will induce predictable downfield shifts and changes in splitting patterns for the adjacent protons.

The protons of the unsubstituted phenoxy group are expected to appear as a complex multiplet in the typical aromatic region. The protons on the substituted aniline ring are of primary interest. The proton at C-5, being ortho to the electron-donating amino group, would likely appear at the most upfield position. The proton at C-2, positioned between the bromine and amino groups, is expected to be a singlet and shifted downfield. The proton at C-6, adjacent to the amino group, would appear as a doublet. The amine (-NH₂) protons typically present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (Aniline Ring) | ~7.0 - 7.2 | Singlet (s) |

| H-5 (Aniline Ring) | ~6.7 - 6.9 | Doublet of Doublets (dd) |

| H-6 (Aniline Ring) | ~6.6 - 6.8 | Doublet (d) |

| Phenoxy Ring Protons | ~6.9 - 7.4 | Multiplet (m) |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The chemical shifts for 4-phenoxyaniline serve as a baseline guidechem.comnih.gov. The introduction of bromine at C-3 will cause the most significant effect on this carbon, resulting in a substantial downfield shift due to the heavy atom effect. Other carbons in the aniline ring will also experience shifts based on their proximity and electronic relationship to the new substituent. The carbon atoms of the phenoxy group are expected to be less affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~140 - 142 |

| C-2 | ~117 - 119 |

| C-3 (C-Br) | ~108 - 112 |

| C-4 (C-O) | ~148 - 150 |

| C-5 | ~124 - 126 |

| C-6 | ~116 - 118 |

| C-1' (Phenoxy) | ~157 - 159 |

| C-2'/C-6' (Phenoxy) | ~119 - 121 |

| C-3'/C-5' (Phenoxy) | ~129 - 131 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the functional groups within a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound is expected to display a combination of bands characteristic of an aromatic amine, a diaryl ether, and an aryl bromide. Analysis of the spectra of 4-phenoxyaniline and 3-bromoaniline (B18343) allows for a detailed prediction of the key absorption bands guidechem.comnih.govchemicalbook.comnih.gov.

Key expected vibrations include the N-H stretching of the primary amine group, C-O-C stretching of the ether linkage, C-Br stretching, and various vibrations of the aromatic rings.

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretching | Aromatic |

| 1580 - 1620 | C=C Stretching | Aromatic Ring |

| 1450 - 1510 | C=C Stretching | Aromatic Ring |

| 1220 - 1260 | C-O-C Asymmetric Stretching | Diaryl Ether |

| 1270 - 1340 | C-N Stretching | Aromatic Amine |

| 800 - 880 | C-H Bending (Out-of-plane) | Substituted Benzene |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. In substituted anilines, characteristic Raman signals arise from the aromatic ring vibrations and the carbon-substituent bonds researchgate.netmdpi.com. For this compound, strong signals are anticipated for the aromatic C=C ring breathing modes and the C-Br stretch. The symmetric ether stretch (C-O-C), which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretching | Aromatic |

| 1580 - 1610 | Ring Breathing | Aromatic C=C |

| ~1280 | C-N Stretching | Aromatic Amine |

| ~1240 | Ring Breathing / C-O Stretch | Aromatic / Ether |

| ~1000 | Ring Breathing (Trigonal) | Substituted Benzene |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dictated by the aniline chromophore, modified by the phenoxy and bromo substituents. Aniline itself exhibits primary absorption bands related to π → π* transitions. The presence of the electron-donating amino (-NH₂) and phenoxy (-O-) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity compared to benzene. The bromine atom will likely contribute to a further red shift. UV-Vis data for related compounds like 3-bromoaniline and poly(o-bromoaniline) support these predictions nist.govresearchgate.net.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~240 - 250 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. A thorough search of scientific literature and chemical databases did not yield specific High-Resolution Mass Spectrometry (HRMS) data for this compound. While HRMS data is available for derivatives or reaction products involving related structures, the exact mass measurement for the parent compound, this compound, is not publicly documented in the available resources.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then provides mass analysis for individual components. This is widely used for identifying and quantifying compounds in complex mixtures. Despite its common application, specific experimental LC-MS data, such as retention time, mass-to-charge ratio (m/z), or fragmentation patterns for this compound, were not found in the reviewed scientific literature and databases.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Following a comprehensive search of scientific literature, detailed computational studies focusing specifically on 3-Bromo-4-phenoxyaniline using Density Functional Theory (DFT) and other advanced theoretical methods like Atom in Molecule (AIM) theory are not publicly available. The generation of specific data tables for molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (FMO), Natural Bond Orbitals (NBO), Molecular Electrostatic Potential (MEP), and AIM analysis requires dedicated quantum chemical calculations to be performed on this particular molecule.

While experimental and theoretical studies have been conducted on related bromoaniline derivatives and phenoxy compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous structures. The following sections outline the theoretical framework and the type of information that would be obtained from such analyses, should they be performed.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are a powerful tool for determining the most stable three-dimensional structure of a molecule. The process, known as geometry optimization, systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy, which corresponds to the most stable conformation.

For this compound, this analysis would involve mapping the potential energy surface by rotating the bonds, particularly the C-O-C ether linkage and the C-N bond of the aniline (B41778) group. This would identify various conformers (rotational isomers) and determine the global minimum energy structure. The output would typically be a table of optimized geometric parameters.

Table 1: Predicted Optimized Geometric Parameters (Illustrative) This table is for illustrative purposes only, as specific calculated data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (phenoxy) | ~1.36 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Angle | C-C-Br | ~120° |

Vibrational Frequency Analysis and Spectral Correlation

Once the molecular geometry is optimized, a vibrational frequency analysis can be performed using DFT. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be animated to visualize the specific stretching, bending, or twisting motion of the atoms.

This analysis is crucial for interpreting experimental spectra. Theoretical frequencies are often scaled by a specific factor to better match experimental results. For this compound, this would allow for the assignment of characteristic vibrations such as N-H stretching of the amine group, C-Br stretching, C-O-C ether stretches, and aromatic C-H and C=C vibrations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, FMO analysis would reveal how the electron density is distributed in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into a localized Lewis-like structure of bonds and lone pairs. It calculates the charge distribution on each atom (natural atomic charges) and analyzes charge transfer interactions between filled donor orbitals and empty acceptor orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic rings. The stabilization energy (E(2)) associated with these interactions would measure the strength of hyperconjugation and resonance effects, providing deep insight into the molecule's electronic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show negative potential around the electronegative oxygen and nitrogen atoms due to their lone pairs. Positive potential would likely be concentrated around the amine hydrogens. This map provides a powerful, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Atom in Molecule (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the chemical bonds between them. A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), are used to characterize the nature of the chemical bond.

For the bonds within this compound, AIM analysis could distinguish between covalent and ionic character. For example, a high electron density and a negative Laplacian at the BCP are characteristic of a shared interaction (covalent bond), while low density and a positive Laplacian suggest a closed-shell interaction (ionic bond or weaker van der Waals interaction). This would provide a rigorous, quantitative description of the bonding throughout the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting ultraviolet-visible (UV-vis) absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are critical for understanding its photophysical properties.

Theoretical calculations can identify the primary transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in similar bromoaniline-based Schiff base complexes, TD-DFT has been used to show that the main absorption bands correspond to HOMO (π type) to LUMO (π* type) transitions nih.gov. These calculations provide insights into the charge transfer characteristics of the molecule upon electronic excitation. The results typically include the predicted absorption wavelength (λ), the energy of the transition, and the oscillator strength (f), which indicates the probability of the transition occurring.

Table 1: Representative TD-DFT Calculated Electronic Transitions Note: This table presents hypothetical data for this compound to illustrate typical TD-DFT output.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 285 | 0.08 | HOMO → LUMO+1 (91%) |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics, telecommunications, and optical signal processing due to their ability to alter the properties of light. nih.govjhuapl.edu Computational methods are instrumental in the rational design of new NLO materials by predicting their molecular hyperpolarizabilities. For organic molecules like this compound, the key to NLO activity often lies in the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

Theoretical calculations can determine the first-order (β) and third-order (γ) hyperpolarizabilities, which are microscopic measures of a molecule's NLO response. The third-order NLO properties of similar organic materials, such as 4-bromo-4'chloro benzylidene aniline, have been investigated experimentally using techniques like the Z-scan method to determine the nonlinear refractive index (n₂), absorption coefficient (β), and third-order optical susceptibility (χ⁽³⁾) researchgate.netnih.gov. Computational predictions of these properties for this compound can guide its synthesis and experimental validation as a potential NLO material.

Table 2: Predicted Non-Linear Optical (NLO) Properties Note: This table contains representative theoretical values for a molecule with NLO potential.

| Parameter | Description | Predicted Value |

| μ (Debye) | Dipole Moment | 3.5 D |

| α (esu) | Linear Polarizability | 2.8 x 10⁻²³ esu |

| β (esu) | First Hyperpolarizability | 15.2 x 10⁻³⁰ esu |

| γ (esu) | Second Hyperpolarizability (Third-Order) | 9.8 x 10⁻³⁶ esu |

| χ⁽³⁾ (esu) | Third-Order Optical Susceptibility | ~10⁻¹⁰ - 10⁻¹² esu |

Solvent Effects Modeling in Theoretical Calculations

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations performed in the gas phase may not accurately represent the behavior of a molecule in solution. Therefore, modeling solvent effects is crucial for obtaining realistic predictions of properties like absorption spectra, dipole moments, and reaction energetics.

A common method for this is the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium surrounding the solute molecule. nih.gov This approach allows for the calculation of molecular properties in various solvents, revealing how polarity and hydrogen bonding capabilities of the solvent affect the electronic structure of this compound. For example, studies on related nitroaniline derivatives have shown that dipole moments and polarizabilities tend to increase as the solvent becomes more polar journalirjpac.com. Such calculations can predict solvatochromism, which is the change in the color of a solution as the solvent is changed. researchgate.net

Table 3: Predicted Solvent Effects on Key Molecular Properties Note: This table illustrates hypothetical changes in properties for this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (μ) | Predicted λ_max (nm) |

| Gas Phase (Vacuum) | 1.0 | 3.1 D | 338 nm |

| Tetrahydrofuran (THF) | 7.6 | 4.2 D | 346 nm |

| Ethanol | 24.6 | 4.9 D | 351 nm |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5.3 D | 355 nm |

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. neliti.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. For this compound, molecular docking can be employed to explore its potential as an inhibitor for various enzymes or receptors.

In a typical docking study, the ligand is placed into the binding site of a protein, and its conformation and orientation are systematically sampled. The resulting poses are scored based on a function that estimates the binding free energy. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues. Docking studies on bromoaniline derivatives have been performed against targets like the Hsp90 chaperone, a potential target in cancer therapy, to evaluate their binding modes and affinities. neliti.comresearchgate.netsciencescholar.us

Table 4: Representative Molecular Docking Results Note: This table shows hypothetical docking results for this compound against a kinase target.

| Parameter | Result |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID | 2J6M |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, intermediates, and products. smu.edu By calculating the energies of these species, researchers can determine reaction pathways, activation energy barriers, and reaction kinetics.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures. The intrinsic reaction coordinate (IRC) can then be calculated to confirm that the identified transition state correctly connects the reactants and products. These theoretical investigations help in understanding the feasibility of a proposed reaction mechanism and can guide the optimization of reaction conditions. For example, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have been used to determine the key products and calculate reaction rate coefficients. mdpi.com

Applications As a Key Synthetic Intermediate and Precursor

Building Block for Bioactive Scaffolds (e.g., Pyridones, Heterocycles)

The structural framework of 3-Bromo-4-phenoxyaniline is particularly amenable to the construction of various heterocyclic systems, which are core components of many biologically active compounds. While direct synthesis of pyridones from this compound is not extensively documented in readily available literature, the synthesis of substituted pyridones and other heterocycles often involves the cyclization of intermediates derived from functionalized anilines. For instance, the Elbs oxidation of 4-pyridone is a known method to produce 3-hydroxy-4-pyridone, and modifications of this and other cyclization strategies can be adapted for more complex starting materials. researchgate.netnih.gov

The general utility of substituted anilines in building complex bioactive molecules is well-established. For example, the closely related compound 3-bromo-4-methoxyaniline is utilized in the preparation of analogues for various therapeutic agents, including those targeting cancer and obesity. google.com This highlights the role of such substituted anilines as key intermediates in the synthesis of diverse heterocyclic scaffolds with potential medicinal applications. The presence of the phenoxy group in this compound adds another layer of complexity and potential for biological activity, making it a desirable precursor for novel heterocyclic compounds.

The synthesis of various heterocyclic sulfonamide structures has been achieved through methods like [3+2] cycloaddition reactions, demonstrating the versatility of sulfonamide precursors in creating diverse molecular architectures. ucl.ac.uk Given that this compound can be converted to a sulfonamide, it could subsequently serve as a starting point for the synthesis of novel bioactive heterocyclic systems.

Precursor in Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. This compound is an excellent precursor for generating a library of analogues for such studies. The amine group can be readily acylated, alkylated, or converted into other functional groups, while the bromine atom allows for various cross-coupling reactions to introduce diverse substituents.

For instance, a study on the interaction of polybrominated diphenyl ether (PBDE) with CYP2B enzymes utilized a series of halogenated phenoxyaniline (B8288346) (POA) congeners as analogues to probe the structure-activity relationships. This demonstrates the utility of the phenoxyaniline scaffold in systematic studies of biological interactions.

The insights gained from SAR studies are crucial for the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties. The systematic modification of a lead compound, which can be derived from a precursor like this compound, helps in identifying the key structural features responsible for its biological activity.

| Starting Material | Modification | Resulting Analogue Class | Purpose of SAR Study |

| This compound | Acylation of the amine group | Amide derivatives | To investigate the role of the substituent on the nitrogen atom in receptor binding. |

| This compound | Suzuki coupling at the bromine position | Biaryl derivatives | To explore the effect of extending the aromatic system on biological activity. |

| This compound | Nucleophilic aromatic substitution of the bromine | Ether or amine derivatives | To probe the influence of different substituents at the 3-position on potency. |

Derivatizing Agent in Advanced Analytical Techniques

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular analytical technique, such as High-Performance Liquid Chromatography (HPLC). journalajacr.com Derivatizing agents are often used to enhance the detectability of an analyte or to improve its chromatographic properties.

While the direct use of this compound as a derivatizing agent is not prominently reported, related bromoaniline compounds have shown utility in this area. For example, bromoaniline-based Schiff base chemosensors have been developed for the selective detection of metal ions. nih.gov Furthermore, 4-bromo-N-methylbenzylamine has been described as a new derivatizing reagent for the HPLC-MS analysis of biological organic acids. nih.govnih.gov This reagent introduces a bromine atom into the analyte, which aids in its identification due to the characteristic isotopic pattern of bromine in mass spectrometry.

Given these examples, it is plausible that this compound or its derivatives could be developed as specialized derivatizing agents. The presence of the amine group allows it to react with various functional groups, such as carbonyls or carboxylic acids (after activation), while the bromo-phenoxy moiety could provide a unique signature for detection.

| Derivatizing Agent Class | Target Analyte Functional Group | Analytical Technique | Advantage of Derivatization |

| Brominated Anilines | Carboxylic Acids | HPLC-MS | Introduction of a bromine isotopic pattern for easier identification. nih.govnih.gov |

| Bromoaniline-Aldehyde Conjugates | Metal Ions | Fluorescence Spectroscopy | Selective and sensitive detection of specific cations. nih.gov |

Starting Material for Complex Aromatic Systems (e.g., Sulfonamides, Dyes)

The chemical structure of this compound makes it a suitable starting material for the synthesis of more complex aromatic systems, including sulfonamides and dyes. The primary amine group is a key functionality for these transformations.

Sulfonamides: The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.govresearchgate.netekb.eg Therefore, this compound can be readily converted into a sulfonamide by reacting it with an appropriate sulfonyl chloride. Sulfonamides are an important class of compounds with a wide range of pharmaceutical applications, including antibacterial, and anticancer agents. ekb.eg The resulting sulfonamide from this compound would incorporate the bromo-phenoxy-phenyl moiety, which could impart unique biological properties.

Dyes: Azo dyes, a major class of synthetic colorants, are synthesized through a diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with a coupling component (such as a phenol or another aniline) to form the azo compound. This compound can serve as the amine component in this reaction. Its diazotization would yield a diazonium salt that can be coupled with various aromatic compounds to produce a range of dyes with different colors and properties. The bromo and phenoxy substituents on the aniline (B41778) ring would influence the final color and fastness properties of the resulting dye. The synthesis of disazo disperse dyes from 4-bromoaniline (B143363) has been reported, indicating the utility of bromoanilines in dye synthesis. iiste.org Similarly, reactive dyes have been prepared from 3,3′-dibromo-4,4′-diamino-diphenyl methane, further demonstrating the role of brominated anilines in the creation of specialized dyes. asianpubs.org

| Compound Class | Key Reaction | Role of this compound | Potential Application |

| Sulfonamides | Reaction with sulfonyl chloride | Amine component | Pharmaceuticals ekb.eg |

| Azo Dyes | Diazotization-coupling | Amine component for diazonium salt formation | Textiles, coloring iiste.orgasianpubs.org |

Q & A

Q. Basic Characterization

- ¹H NMR : The aromatic protons adjacent to bromine (C3) and phenoxy (C4) show distinct splitting patterns. Coupling constants (e.g., J = 8–9 Hz for adjacent protons) help confirm substitution patterns.

- ¹³C NMR : The brominated carbon (C3) appears at ~110–115 ppm, while the phenoxy-attached carbon (C4) resonates near 150 ppm due to oxygen’s electron-withdrawing effect .

Q. Advanced Analysis

- 2D NMR (HSQC, HMBC) : Correlates hydrogen and carbon signals to resolve overlapping peaks. For example, HMBC correlations between the NH₂ group and C4 confirm the phenoxy attachment site.

- IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) validate functional groups .

What side reactions occur during synthesis, and how are they minimized?

Q. Common Side Reactions

- Oxidation : The aniline group may oxidize to nitro or quinone derivatives under harsh bromination conditions (e.g., excess Br₂).

- Para-Bromination : Competing para-bromination can occur if the NH₂ group is unprotected, requiring acetylation .

Q. Mitigation Strategies

- Use mild brominating agents (e.g., HBr/H₂O₂) at 0–5°C to suppress oxidation.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) separates isomers. Recrystallization in ethanol/water enhances purity .

How does the phenoxy group influence reactivity in cross-coupling reactions?

Advanced Mechanistic Insight

The phenoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the bromine at C3 acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids. However, steric hindrance from the phenoxy group may reduce reaction efficiency. Optimizing ligands (e.g., SPhos) and bases (Cs₂CO₃) improves yields .

Q. Experimental Design

- Screen solvents (toluene vs. DMF) and catalysts (Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and stability.

- Monitor reaction progress via TLC or GC-MS to identify intermediates .

What applications does this compound have in pharmaceutical intermediate synthesis?

Q. Advanced Functionalization

- Anticancer Agents : The bromine serves as a handle for introducing heterocycles (e.g., pyridine via Buchwald-Hartwig amination) to enhance bioactivity.

- Antimicrobials : Coupling with sulfonamide groups generates sulfa drug analogs.

Q. Methodological Workflow

Boc Protection : Protect the NH₂ group to prevent side reactions during functionalization.

Cross-Coupling : Perform Sonogashira coupling with terminal alkynes to extend π-conjugation.

Deprotection : Remove Boc under acidic conditions (TFA/DCM) to regenerate the amine .

How do solvent polarity and temperature affect crystallization of this compound?

Basic Crystallography

Polar solvents (e.g., methanol) favor needle-like crystals due to hydrogen bonding between NH₂ and solvent. Slow cooling (1°C/min) from a saturated solution enhances crystal quality.

Q. Advanced Characterization

- Single-Crystal XRD : Resolves molecular packing and confirms bromine placement. Data from related bromoanilines (e.g., 4-Bromo-2,3-dimethylaniline) suggest monoclinic systems with P2₁/c space groups .

What are the stability concerns for this compound under long-term storage?

Q. Basic Handling

- Light Sensitivity : Degrades via C-Br bond cleavage; store in amber vials at –20°C.

- Moisture : Hygroscopic NH₂ group necessitates desiccants (silica gel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.